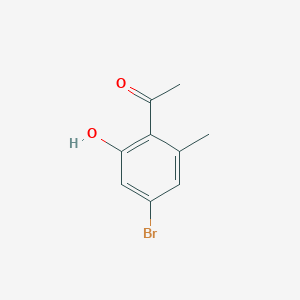
Methyl 2-(methylsulfonyl)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(methylsulfonyl)isonicotinate: is a chemical compound that belongs to the class of organosulfur compounds It features a methylsulfonyl group attached to the isonicotinic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with isonicotinic acid as the starting material.
Reaction Steps: The isonicotinic acid undergoes sulfonylation to introduce the methylsulfonyl group. This is followed by esterification to form the methyl ester.
Conditions: The sulfonylation reaction is usually carried out using methanesulfonyl chloride in the presence of a base such as triethylamine. The esterification step involves reacting the sulfonylated product with methanol under acidic conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process to ensure quality control and consistency.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and sulfonic acids.
Reduction Products: Sulfides and thiols.
Substitution Products: Amides, esters, and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(methylsulfonyl)isonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl group makes it a versatile building block for pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-(methylsulfonyl)isonicotinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in these interactions, influencing the biological activity of the compound.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(methylsulfonyl)benzoate: Similar structure but with a benzene ring instead of a pyridine ring.
Methyl 2-(methylsulfonyl)acetate: Contains a different aromatic system.
Uniqueness:
Pyridine Ring: The presence of the pyridine ring in Methyl 2-(methylsulfonyl)isonicotinate gives it distinct chemical and biological properties compared to benzene-based analogs.
Versatility: Its versatility in chemical reactions and applications sets it apart from simpler sulfonic acid derivatives.
Eigenschaften
IUPAC Name |
methyl 2-methylsulfonylpyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-4-9-7(5-6)14(2,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABKNBROIZONPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8053085.png)


![7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)


![1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone](/img/structure/B8053110.png)
![1H-Pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B8053132.png)
![5,7-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8053145.png)

